LUT014

Übersicht

Beschreibung

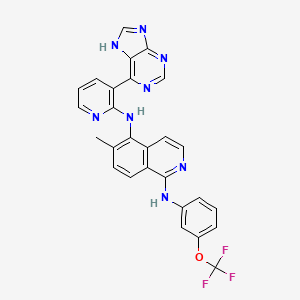

LUT014 is a complex organic compound with a molecular formula of C26H19ClN8 This compound is known for its unique structural features, which include a purinyl group, a pyridinyl group, and an isoquinoline moiety

Wissenschaftliche Forschungsanwendungen

Key Characteristics:

- Selectivity : LUT014 shows approximately three times higher potency against mutated BRAF compared to vemurafenib, a standard BRAF inhibitor .

- Inhibition Profile : At low concentrations, this compound selectively inhibits mutated BRAF without affecting other kinases, thus minimizing off-target effects .

Treatment of Acneiform Rash

This compound has been investigated for its ability to alleviate acneiform rash caused by EGFR inhibitors like cetuximab and panitumumab. Clinical trials have demonstrated that this compound can significantly reduce the incidence and severity of this skin toxicity, improving patient quality of life during cancer treatment .

Clinical Trial Findings:

- Phase 1/2 Trials : Initial trials indicated that this compound was well-tolerated with no serious adverse events reported. A significant percentage of patients experienced complete resolution of their rash after treatment .

- FDA Designation : The FDA granted orphan drug designation to this compound for treating EGFR inhibitor-induced rash, underscoring its potential in this area .

Management of Radiation-Induced Dermatitis

Another promising application of this compound is in the treatment of radiation-induced dermatitis (RD), particularly in breast cancer patients undergoing radiation therapy.

Key Outcomes from Clinical Trials:

- Efficacy : In a phase 1/2 trial, 75% of patients treated with this compound achieved complete resolution of grade 2 RD within 28 days .

- Quality of Life Improvement : Patients reported significant improvements in dermatological quality of life scores following treatment with this compound compared to placebo .

| Study Phase | Patient Group | Complete Resolution Rate | Quality of Life Improvement |

|---|---|---|---|

| Phase 1 | Breast Cancer RD | 75% (6/8) | Significant improvement at Day 28 |

| Phase 2 | Randomized Control | 100% success vs. 73% placebo | Improved DLQI scores at Day 14 |

Case Study 1: Acneiform Rash Management

In a clinical setting, a cohort of patients receiving EGFR inhibitors was treated with this compound gel. The results indicated a marked reduction in rash severity and improved patient adherence to cancer therapy due to decreased side effects.

Case Study 2: Radiation Dermatitis Resolution

In another study involving breast cancer patients, those treated with this compound showed faster recovery times from radiation-induced dermatitis compared to those receiving standard care. The mean recovery time was significantly shorter in the this compound group, indicating its potential as an effective intervention for RD .

Wirkmechanismus

Target of Action

LUT014, also known as LUT-014 or N5-(3-(7H-Purin-6-yl)pyridin-2-yl)-6-methyl-N1-(3-(trifluoromethoxy)phenyl)isoquinoline-1,5-diamine, primarily targets the B-Raf protein . B-Raf is a protein encoded by the BRAF gene and is a downstream effector component of the Epidermal Growth Factor Receptor (EGFR) signaling pathway .

Mode of Action

this compound is a novel B-Raf inhibitor . It is applied topically on the skin . The technology is based on harnessing the paradoxical effect of B-Raf inhibitors on wild-type epithelial cells, thus overriding MAP Kinase pathway inhibition . By reversing the inhibitory effect of EGFR inhibitors on downstream proteins in the skin cells, this compound is developed to reduce dose-limiting acneiform lesions associated with EGFR Inhibitors treatment .

Biochemical Pathways

The EGFR signaling pathway is one of the most important pathways that regulate growth, survival, proliferation, and differentiation of cells . B-Raf is a downstream effector component of this pathway . Overactivation of EGFR has been observed in various cancers, leading to downstream phosphorylation and activation of the MAPK pathway . This compound, by inhibiting B-Raf, can influence these pathways and their downstream effects .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in a phase 1 clinical trial . This compound is topically applied once a day for 4 weeks in metastatic colorectal cancer patients with EGFR Inhibitors induced acneiform lesions . The study evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound .

Result of Action

The application of this compound can lead to a decrease in acneiform lesions associated with EGFR Inhibitors treatment . In cases where the B-Raf protein is mutated, inhibiting this pathway induces cell apoptosis and reduces tumor size . Conversely, blocking the same pathway in normal, non-mutated cells activates the MAPK pathway, promoting cell growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the dermal toxicity caused by EGFR inhibitors can lead to dose reduction or even discontinuation of the treatment . This compound, by reducing the severity of acneiform lesions, can improve the quality of life for patients who are being treated with EGFR inhibitors .

Biochemische Analyse

Biochemical Properties

LUT014 is a B-Raf inhibitor . B-Raf is a protein encoded by the BRAF gene and is a downstream effector component of the EGFR signaling pathway . This compound interacts with B-Raf, inhibiting its function . This interaction plays a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking the B-Raf pathway, which in turn affects cell growth . In cases where the B-Raf protein is mutated, such as in some human cancers, blocking this pathway with this compound leads to apoptosis of the cells and tumor shrinkage . Conversely, blocking the same pathway in normal, non-mutated cells activates the MAPK pathway, promoting cell growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the B-Raf protein . By inhibiting B-Raf, this compound disrupts the downstream EGFR signaling pathway . This disruption can lead to changes in gene expression, enzyme inhibition or activation, and ultimately, changes in cell function .

Metabolic Pathways

This compound is involved in the EGFR signaling pathway through its interaction with the B-Raf protein

Transport and Distribution

This compound is applied topically to the skin . The details of how it is transported and distributed within cells and tissues, and any effects on its localization or accumulation, are not currently available.

Vorbereitungsmethoden

The synthesis of LUT014 involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the isoquinoline core, followed by the introduction of the purinyl and pyridinyl groups. The final step involves the attachment of the trifluoromethoxyphenyl group. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Analyse Chemischer Reaktionen

LUT014 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. .

Vergleich Mit ähnlichen Verbindungen

LUT014 can be compared with other similar compounds, such as:

N1-(4-chlorophenyl)-6-methyl-N5-(3-(9H-purin-6-yl)pyridin-2-yl)isoquinoline-1,5-diamine: This compound has a similar structure but differs in the presence of a chlorophenyl group instead of a trifluoromethoxyphenyl group.

N1-(4-chlorophenyl)-6-methyl-N5-(3-(7H-purin-6-yl)pyridin-2-yl)isoquinoline-1,5-diamine:

Biologische Aktivität

LUT014 is a novel small-molecule inhibitor targeting the B-Raf kinase, primarily developed for the treatment of skin toxicities associated with anti-cancer therapies, particularly those involving epidermal growth factor receptor (EGFR) inhibitors. This compound exploits the paradoxical activation of the MAPK pathway, which can occur in non-mutated cells when BRAF is inhibited. This article provides an in-depth examination of this compound's biological activity, supported by data tables and case studies from clinical trials.

This compound selectively inhibits mutated BRAF while exhibiting a paradoxical activation effect in normal cells. This dual action allows it to counteract the negative effects of EGFR inhibitors, which can lead to skin toxicities such as acneiform rash and radiation dermatitis.

- Inhibition Profile : this compound demonstrated approximately three-fold higher potency against mutated BRAF compared to vemurafenib (IC50: 0.013 μmol/L vs. 0.04 μmol/L) and significantly lower inhibition of wild-type BRAF at lower concentrations .

- Paradoxical Activation : At optimal concentrations, this compound induces a dose-dependent increase in phosphorylated ERK (pERK), which is indicative of MAPK pathway activation, thus reversing the inhibitory effects caused by EGFR inhibitors .

In Vitro Studies

In vitro studies have confirmed this compound's ability to modulate cell proliferation in various cancer cell lines:

- Cell Lines Tested : The human pancreatic cancer cell line MIA-PaCa-2 showed increased proliferation at lower concentrations (peak at 0.041 μmol/L), transitioning to growth arrest at higher doses .

- Kinase Selectivity : At a concentration of 0.01 μmol/L, this compound did not inhibit other kinases significantly, maintaining its specificity for BRAF. However, at higher concentrations (1 μmol/L), it began to inhibit several other kinases including Abl and CRAF .

Clinical Trials Overview

This compound has been evaluated in multiple clinical trials focusing on its efficacy and safety for treating radiation dermatitis and EGFR inhibitor-induced skin toxicities.

Radiation Dermatitis Trials

- Phase 1/2 Trial Results :

- Participants : 8 patients with grade 2 radiation dermatitis.

- Outcomes :

| Endpoint | This compound Group (n=8) | Placebo Group (n=11) |

|---|---|---|

| Complete Resolution (Grade 0) at Day 28 | 75% | 36% |

| Improvement in DLQI Score at Day 14 | 100% | 73% |

| Patients Reporting No Impact on Quality of Life | 100% | Not Reported |

Acneiform Rash Trials

- Phase II Study for Acneiform Rash :

Safety Profile

This compound has shown a favorable safety profile across clinical trials:

Eigenschaften

IUPAC Name |

6-methyl-5-N-[3-(7H-purin-6-yl)pyridin-2-yl]-1-N-[3-(trifluoromethoxy)phenyl]isoquinoline-1,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19F3N8O/c1-15-7-8-19-18(9-11-32-24(19)37-16-4-2-5-17(12-16)39-27(28,29)30)21(15)38-25-20(6-3-10-31-25)22-23-26(35-13-33-22)36-14-34-23/h2-14H,1H3,(H,31,38)(H,32,37)(H,33,34,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPYULHBUBXPIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC(=CC=C3)OC(F)(F)F)NC4=C(C=CC=N4)C5=C6C(=NC=N5)N=CN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19F3N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2274819-46-2 | |

| Record name | LUT-014 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2274819462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LUT-014 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4E4I523RY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of LUT014?

A: While the provided abstracts don't explicitly detail the mechanism of action, the title mentioning "BRAF Inhibitor" [] suggests that this compound likely exerts its effects by inhibiting the BRAF protein. BRAF is a key component of the MAPK/ERK signaling pathway, which regulates cell growth and proliferation. Inhibiting BRAF can disrupt this pathway, potentially leading to therapeutic benefits in conditions where this pathway is dysregulated.

Q2: What clinical applications are being investigated for this compound?

A2: The research highlights this compound's potential in treating dermatological conditions:

- Radiation-induced dermatitis in breast cancer patients: One study investigates this compound's efficacy as a topical treatment for radiation-induced dermatitis in breast cancer patients. [, ] This suggests potential for alleviating a common and often debilitating side effect of radiation therapy.

- EGFR inhibitor-induced acneiform lesions in metastatic colorectal cancer: Another study examines this compound's use in managing acneiform lesions, a side effect of EGFR inhibitor treatment in metastatic colorectal cancer patients. [] This points towards its potential in improving the tolerability and quality of life for patients undergoing cancer treatment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.